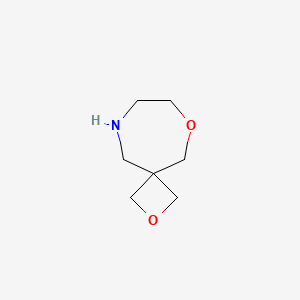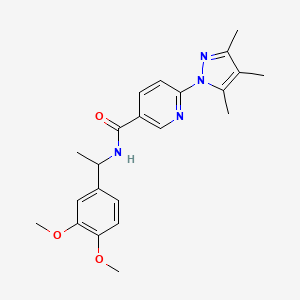
N-(1-(3,4-dimethoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3,4-dimethoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, also known as DMTCPN, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTCPN is a non-narcotic and non-addictive substance that has been shown to possess an array of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Nicotinamide Derivatives in Biological Systems
Nicotinamide and its derivatives play a significant role in biological systems, acting against conditions like pellagra and participating in metabolic pathways. For example, nicotinamide derivatives such as nicotinamide methochloride have been found to be active against pellagra, with their formation in the mammalian body after administration of nicotinic acid, highlighting their importance in nutritional and metabolic studies (Ellinger, Fraenkel, & Abdel Kader, 1947).
Fluorescent Analog of Nicotinamide Adenine Dinucleotide
The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD+) showcases the chemical's utility in biochemical assays and research. Nicotinamide 1,N(6)-ethenoadenine dinucleotide, a fluorescent NAD+ analog, demonstrates the capability of nicotinamide derivatives to serve as tools for studying enzymatic activities and coenzyme functions in biological systems (Barrio, Secrist, & Leonard, 1972).
Gastroprotective Effects of Nicotinamide Derivatives
Research has also explored the therapeutic potential of nicotinamide derivatives, such as 1-Methylnicotinamide (MNA), for treating acute gastric lesions induced by stress, underscoring their potential in gastroenterology. The study highlights the gastroprotective effect of MNA, mediated through mechanisms involving prostacyclin and sensory nerves, demonstrating the compound's relevance in therapeutic applications (Brzozowski et al., 2008).
Nicotinamide Derivatives in Chemical Synthesis
The versatility of nicotinamide derivatives extends to chemical synthesis, where they are utilized in creating complex molecules with potential antimicrobial, anticancer, and insecticidal activities. For instance, synthetic studies have produced fused pyrazoles and their ethoxyphthalimide derivatives, showcasing the wide-ranging applications of nicotinamide derivatives in medicinal chemistry and drug development (Joshi et al., 2010).
Supramolecular Chemistry of Nicotinamide
In the realm of supramolecular chemistry, nicotinamide and its derivatives have been investigated for their role in stabilizing multicomponent crystals through hydrogen bonding and other non-covalent interactions. Studies on cocrystals of nicotinamide with various acids reveal intricate molecular assemblies, highlighting the compound's utility in designing novel crystal structures with potential pharmaceutical applications (Das & Baruah, 2011).
Propiedades
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-13-14(2)25-26(16(13)4)21-10-8-18(12-23-21)22(27)24-15(3)17-7-9-19(28-5)20(11-17)29-6/h7-12,15H,1-6H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRQHQPQNFFWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)ethyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3-(3-nitrophenyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2927926.png)

![3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927929.png)

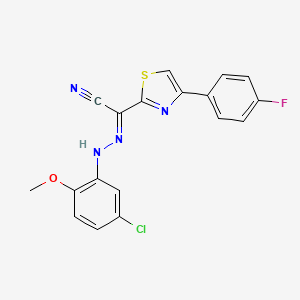

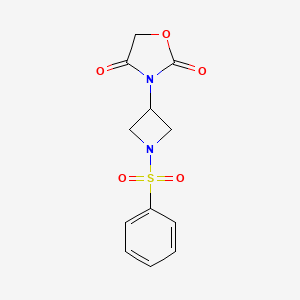


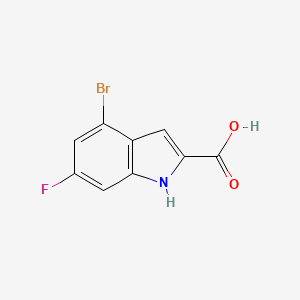
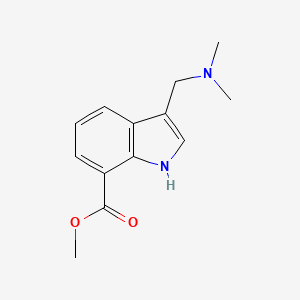
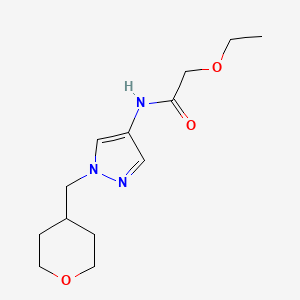
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
